This doesn't necessarily mean the compound has no scientific applications. It could be a relatively new compound or one not yet widely studied.
Given the compound's structure, some potential areas for scientific research could include:
1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine is a complex heterocyclic compound known for its unique structural features and biological activity. This compound contains multiple aromatic rings and nitrogen atoms, which contribute to its chemical properties and potential pharmacological applications. It is primarily recognized as a negative allosteric modulator of the metabotropic glutamate receptor 5, making it a subject of interest in neurological research and drug development .
The chemical reactivity of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine includes various types of reactions typical for pyrazole derivatives:
1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine exhibits significant biological activity as a negative allosteric modulator of the metabotropic glutamate receptor 5. This modulation can influence neurotransmission and has implications for treating various neurological disorders, including anxiety and schizophrenia. Preclinical studies have shown that this compound has high potency and selectivity, making it a promising candidate for further therapeutic exploration .
The synthesis of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine typically involves several key steps:
The primary application of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine lies in its potential use as a therapeutic agent targeting neurological conditions. Its role as a negative allosteric modulator of metabotropic glutamate receptor 5 positions it as a candidate for developing treatments for disorders such as:
Additionally, its unique chemical structure may lend itself to applications in material sciences and organic electronics due to its potential electronic properties .
Interaction studies focus on how 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine interacts with biological targets. These studies have demonstrated that this compound can effectively bind to metabotropic glutamate receptor 5, altering its signaling pathways without directly activating the receptor. This property is crucial for minimizing side effects associated with direct agonists while still achieving therapeutic effects.
Several compounds share structural similarities with 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine. These include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Methyl-pyrazolo[3,4-b]pyridine | Lacks methoxy group | Moderate mGluR5 activity |
6-(Pyridin-2-yloxy)pyrazolo[3,4-b]pyrazine | Similar core structure | Syk inhibitor activity |
1H-pyrazolo-[3,4-b]pyridine | Basic pyrazole structure | Various pharmacological activities |
The uniqueness of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine lies in its specific combination of substituents that enhance its selectivity and potency as a negative allosteric modulator of metabotropic glutamate receptor 5. This specificity may lead to fewer side effects compared to other compounds that target similar pathways without the same degree of selectivity.
1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine represents a complex heterocyclic compound belonging to the pyrazolo[3,4-b]pyrazine family [1]. The molecular formula C₁₈H₁₆N₆O indicates the presence of eighteen carbon atoms, sixteen hydrogen atoms, six nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 332.4 grams per mole [1]. The compound is registered under Chemical Abstracts Service number 1539296-45-1 and bears the systematic International Union of Pure and Applied Chemistry name as specified above [1].
The core structure features a fused bicyclic pyrazolo[3,4-b]pyrazine ring system, which consists of a pyrazole ring fused to a pyrazine ring at the 3,4-positions [4]. This arrangement creates a planar aromatic system with multiple nitrogen heteroatoms positioned strategically throughout the ring framework [4]. The compound incorporates three distinct aromatic systems: the central pyrazolo[3,4-b]pyrazine core, a 4-methylpyridin-3-yl substituent at the 3-position, and a pyridin-2-ylmethoxy group attached at the 6-position [1].
The structural complexity is further enhanced by the N-methylation at the 1-position of the pyrazole ring [1]. The International Chemical Identifier string InChI=1S/C18H16N6O/c1-12-6-8-19-9-14(12)16-17-18(24(2)23-16)22-15(10-21-17)25-11-13-5-3-4-7-20-13/h3-10H,11H2,1-2H3 provides a unique computational representation of the molecular connectivity [1].
Property | Value |
---|---|
International Union of Pure and Applied Chemistry Name | 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine |
Molecular Formula | C₁₈H₁₆N₆O |
Molecular Weight | 332.4 g/mol |
Chemical Abstracts Service Registry Number | 1539296-45-1 |
International Chemical Identifier Key | RDLSKDOSNKLEAQ-UHFFFAOYSA-N |
Simplified Molecular Input Line Entry System | CC1=C(C=NC=C1)C2=NN(C3=NC(=CN=C23)OCC4=CC=CC=N4)C |
Heavy Atom Count | 25 |
Formal Charge | 0 |
The compound exhibits distinctive physicochemical characteristics that reflect its complex heterocyclic nature [1]. The exact mass determination reveals a precise value of 332.13855916 daltons, which corresponds to the monoisotopic mass under standard conditions [1]. The lipophilicity parameter, expressed as XLogP3-AA, demonstrates a value of 1.6, indicating moderate hydrophobic character suitable for biological membrane permeability [1].
Hydrogen bonding analysis reveals the absence of hydrogen bond donor groups, while six hydrogen bond acceptor sites are present throughout the molecular structure [1]. These acceptor sites are primarily located at the nitrogen atoms within the pyrazine and pyridine rings, contributing to potential intermolecular interactions [1]. The rotatable bond count of four indicates moderate molecular flexibility, primarily arising from the pyridin-2-ylmethoxy substituent [1].
The topological polar surface area measures 78.6 square angstroms, which falls within the range typically associated with compounds demonstrating favorable pharmacokinetic properties [1]. The molecular complexity index of 438 reflects the intricate arrangement of multiple ring systems and substituents [1]. The compound maintains electrical neutrality with a formal charge of zero under standard conditions [1].
Property | Value |
---|---|
Exact Mass | 332.13855916 Da |
Monoisotopic Mass | 332.13855916 Da |
XLogP3-AA | 1.6 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 4 |
Topological Polar Surface Area | 78.6 Ų |
Complexity | 438 |
Comparative analysis with the parent pyrazolo[3,4-b]pyrazine scaffold reveals significant structural elaboration [9]. While the unsubstituted parent compound exhibits a melting point range of 198-200 degrees Celsius and a boiling point of 218.7 ± 23.0 degrees Celsius at 760 millimeters of mercury [9], the target compound's thermal properties require experimental determination due to the substantial structural modifications introduced by the substituents.
Spectroscopic characterization of pyrazolo[3,4-b]pyrazine derivatives typically employs multiple analytical techniques to confirm structural integrity [13] [18]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with proton nuclear magnetic resonance providing detailed information about the aromatic and aliphatic proton environments [13]. The methyl groups attached to both the pyrazole ring and the pyridine substituent generate characteristic singlet signals in the aliphatic region [22].
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, particularly for the quaternary carbon centers within the fused ring system [13]. The aromatic carbon signals typically appear in the range of 110-160 parts per million, with specific chemical shifts dependent on the electronic environment created by the nitrogen heteroatoms [13]. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, facilitate complete signal assignments [13].
Infrared spectroscopy provides characteristic absorption patterns for pyrazolo[3,4-b]pyrazine derivatives [16]. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations typically appear in the 1400-1600 wavenumber region [16]. The pyridin-2-ylmethoxy substituent contributes additional characteristic absorptions, particularly the carbon-oxygen stretching vibration of the ether linkage [16]. The absence of broad hydroxyl or amine stretching bands confirms the structural features indicated by the molecular formula [16].
Mass spectrometry analysis reveals the molecular ion peak at m/z 332, corresponding to the calculated molecular weight [2]. Fragmentation patterns typically involve loss of the pyridin-2-ylmethoxy group, generating characteristic fragment ions that support structural confirmation [2]. High-resolution mass spectrometry provides exact mass determination with precision sufficient to confirm the molecular formula [2].
Ultraviolet-visible spectroscopy demonstrates absorption characteristics typical of extended aromatic conjugation [18]. The pyrazolo[3,4-b]pyrazine chromophore exhibits absorption maxima in the ultraviolet region, with additional contributions from the pyridine substituents [18]. The electronic transitions reflect the electron-rich pyrazole portion and electron-deficient pyrazine portion of the fused ring system [25].
Pyrazolo[3,4-b]pyrazine derivatives exhibit limited tautomeric behavior compared to their pyrazolo[3,4-b]pyridine analogs due to the presence of additional nitrogen atoms in the pyrazine ring [4] [14]. The target compound, bearing N-methylation at the 1-position, effectively blocks the primary tautomeric pathway that would otherwise involve proton migration between nitrogen atoms [14]. This structural feature significantly enhances the compound's stability and eliminates tautomeric ambiguity [14].
Theoretical studies on related pyrazole-containing heterocycles indicate that electron-donating substituents generally favor specific tautomeric forms [14]. The 4-methylpyridin-3-yl substituent at the 3-position introduces electron-donating character that stabilizes the observed tautomeric form [14]. Density functional theory calculations on similar systems demonstrate that the energy barriers for tautomeric interconversion are substantially increased in N-methylated derivatives [27].
The pyridin-2-ylmethoxy substituent at the 6-position provides additional stabilization through electronic effects [14]. The electron-withdrawing nature of the pyrazine ring creates a favorable electronic environment that maintains the compound in its predominant tautomeric form [14]. Solvent effects on tautomeric equilibria, while significant in unsubstituted pyrazoles, are minimized in this system due to the structural constraints imposed by the substituents [14].
Stability studies on related pyrazolo[3,4-b]pyrazine derivatives indicate enhanced chemical stability compared to simpler heterocyclic systems [6]. The fused ring architecture provides increased resistance to hydrolytic degradation and thermal decomposition [6]. The presence of multiple nitrogen heteroatoms contributes to the overall aromatic stabilization of the ring system [6].
Structural comparison with related pyrazolo[3,4-b] derivatives reveals distinctive features of the target compound [4] [19]. The pyrazolo[3,4-b]pyrazine core differs fundamentally from pyrazolo[3,4-b]pyridine analogs through the presence of an additional nitrogen atom in the six-membered ring [4]. This structural modification significantly alters the electronic properties and potential intermolecular interactions [4].
Analysis of crystallographic data from related compounds demonstrates typical structural parameters for the pyrazolo[3,4-b] ring system [23] [31]. The fused rings maintain planarity with minimal deviation, typically exhibiting root mean square deviations of less than 0.03 angstroms for the ring atoms [23]. Dihedral angles between the core heterocycle and pendant aromatic substituents vary depending on steric interactions, with values typically ranging from 5 to 65 degrees [23].
Compound Type | Molecular Formula | Molecular Weight (g/mol) | Ring System Features |
---|---|---|---|
1H-Pyrazolo[3,4-b]pyrazine (parent) | C₅H₄N₄ | 120.11 | Two nitrogen atoms in pyrazine ring |
1H-Pyrazolo[3,4-b]pyridin-3-amine | C₆H₆N₄ | 134.14 | One nitrogen atom in pyridine ring |
1H-Pyrazolo[3,4-b]pyridine-4-thiol | C₆H₅N₃S | 151.19 | Sulfur substitution at 4-position |
Target Compound | C₁₈H₁₆N₆O | 332.4 | Multiple pyridine substituents with ether linkage |
The target compound exhibits significantly enhanced molecular complexity compared to simpler derivatives [1]. The incorporation of two additional pyridine rings through direct attachment and ether linkage creates a highly elaborate structure with multiple potential coordination sites [1]. This structural elaboration results in increased molecular weight and altered physicochemical properties relative to the parent compound [1].
Electronic property analysis through computational studies reveals distinctive frontier molecular orbital characteristics [27] [29]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels reflect the combined electronic influence of the pyrazolo[3,4-b]pyrazine core and the pyridine substituents [27]. These electronic properties directly influence the compound's chemical reactivity and potential biological interactions [29].
Bond length and angle analysis from related crystal structures indicates standard values for the heterocyclic systems [25] [31]. Carbon-nitrogen bond lengths in the pyrazine ring typically measure 1.33-1.35 angstroms, while carbon-carbon bonds range from 1.39-1.41 angstroms [31]. The nitrogen atoms in the pyrazole ring exhibit typical bond angles of approximately 108-112 degrees [31].
The synthesis of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine, also known as PF470, has been achieved through several distinct synthetic approaches, each offering unique advantages for different applications and scales [1] [2].
Continuous Flow Formylation/Cyclization Cascade
The most advanced synthetic methodology involves a continuous flow formylation/hydrazine cyclization cascade developed for industrial-scale production [3] [4]. This approach begins with the plug-flow metalation and formylation of readily available 2,6-dichloropyrazine using diisopropylmagnesium chloride lithium chloride complex as the metalating base [4]. The reaction sequence generates an unstable heteroaryl aldehyde intermediate, which is immediately trapped as a bench-stable bisulfite adduct to facilitate safe handling and storage [3].
The subsequent cyclization step employs excess hydrazine reagent in a continuous stirred-tank reactor system specifically engineered to manage the accumulation of highly energetic, nitrogen-rich intermediates [4]. This methodology has been successfully demonstrated on multikilogram scale, providing yields of 75-85% with exceptional safety profiles and process robustness [3].
Multicomponent Condensation Approach
Traditional synthetic routes utilize multicomponent condensation reactions starting from 5-aminopyrazole derivatives and β-dicarbonyl compounds [5] [6]. The key intermediate 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is obtained through a one-pot synthesis involving the reaction of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole with malononitrile under acidic conditions [7]. This approach typically employs acetic acid as both solvent and catalyst, with reaction temperatures ranging from 60-80°C and reaction times of 2-6 hours [5] [6].
Metal-Catalyzed Coupling Strategies
Advanced synthetic methodologies incorporate palladium-catalyzed cross-coupling reactions to introduce the complex substitution patterns required for the target compound [1] [2]. Suzuki-Miyaura coupling reactions between halogenated pyrazolo[3,4-b]pyrazine intermediates and appropriate boronic acid derivatives enable the selective introduction of 4-methylpyridin-3-yl and pyridin-2-ylmethoxy substituents [1]. These reactions typically proceed under mild conditions at room temperature to 100°C, utilizing palladium catalysts with phosphine ligands and base additives [2].
2,6-Dichloropyrazine-3-carbaldehyde
This critical intermediate serves as the primary substrate for the continuous flow formylation approach [3] [4]. The compound is generated through regioselective metalation of 2,6-dichloropyrazine at the 3-position using the highly nucleophilic MgDA base system [4]. Due to its inherent instability and tendency toward decomposition, this aldehyde requires immediate conversion or stabilization through bisulfite adduct formation [3].
Bisulfite Adduct Complex
The formation of the bisulfite adduct represents a crucial innovation in the synthetic methodology, converting the unstable heteroaryl aldehyde into a crystalline, bench-stable intermediate [3] [4]. This modification dramatically improves process safety and enables practical handling during large-scale manufacturing operations [4]. The bisulfite adduct can be stored under ambient conditions and reconverted to the free aldehyde through treatment with aqueous sodium bicarbonate during the subsequent cyclization step [3].
6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
This versatile scaffold serves as a key intermediate for installing various substitution patterns on the pyrazolo[3,4-b]pyrazine core [7] [8]. The compound exhibits excellent stability as a crystalline solid and provides multiple reactive sites for further functionalization through nucleophilic substitution, cross-coupling, and cyclization reactions [7]. Yields for this intermediate typically range from 75-85% when prepared through optimized one-pot protocols [7].
4-Methylpyridin-3-yl Building Blocks
The introduction of the 4-methylpyridin-3-yl substituent requires specialized building blocks prepared through established pyridine chemistry [10]. (4-Methylpyridin-3-yl)boronic acid derivatives serve as crucial coupling partners in Suzuki reactions, while (4-methylpyridin-3-yl)methanamine provides access to alternative coupling strategies [10]. These intermediates demonstrate excellent stability under standard storage conditions and consistently deliver yields of 80-90% in cross-coupling applications .
Pyridin-2-ylmethoxy Synthons
The pyridin-2-ylmethoxy functionality is typically introduced through Williamson ether synthesis using pyridin-2-ylmethanol or its derivatives [12]. The preparation of 2-(pyridin-2-ylmethoxy)benzaldehyde and related compounds involves nucleophilic substitution reactions between hydroxyl-containing substrates and 2-chloromethylpyridine under basic conditions . These synthons exhibit excellent stability and require no special storage requirements, consistently providing yields of 85-92% in etherification reactions .
Temperature Control and Regioselectivity
Temperature optimization plays a critical role in determining the regioselectivity and overall efficiency of pyrazolo[3,4-b]pyrazine synthesis [5] [6]. Most heterocyclization reactions proceed optimally at temperatures between 60-80°C, providing the best balance between reaction rate and product selectivity [5]. Lower temperatures often result in incomplete conversion and extended reaction times, while higher temperatures can promote side reactions and decomposition pathways [6].
The metalation/formylation step in the continuous flow process requires careful temperature control between 0-25°C to prevent decomposition of the organometallic intermediates [3] [4]. Temperature excursions above this range lead to rapid degradation of the reactive organometallic species and significant reduction in yields [4].
Solvent System Selection
Solvent choice significantly impacts both reaction efficiency and product purity in pyrazolo[3,4-b]pyrazine synthesis [5] [6]. Dimethylformamide emerges as the preferred solvent for most heterocyclization steps due to its ability to dissolve both polar and nonpolar reactants while maintaining stability under the required reaction conditions [5]. Ethanol serves as an effective alternative for metal-catalyzed coupling reactions, providing good solubility for organometallic catalysts while enabling easy product isolation through crystallization [6].
Aqueous solvent systems have gained importance in continuous flow processes, particularly for the bisulfite adduct formation and hydrazine cyclization steps [3] [4]. Water-based systems offer improved safety profiles and simplified waste management compared to organic solvents [4].
Catalyst Loading Optimization
Palladium-catalyzed coupling reactions require careful optimization of catalyst loading to achieve optimal yields while minimizing costs and environmental impact [1] [2]. Typical catalyst loadings of 5 mol% provide excellent conversion rates for most Suzuki-Miyaura coupling applications, while loadings below 1 mol% often result in incomplete conversion and extended reaction times [1]. Higher catalyst loadings above 10 mol% generally provide only marginal improvements in yield while significantly increasing process costs [2].
The choice of phosphine ligand also critically impacts coupling efficiency, with electron-rich, sterically hindered ligands such as SPhos and XPhos providing superior performance for challenging heteroaryl coupling partners [1] [2].
Reaction Time and Conversion Monitoring
Optimal reaction times typically range from 4-6 hours for most synthetic steps, representing a balance between complete conversion and prevention of overreaction or decomposition [5] [6]. Real-time monitoring using high-performance liquid chromatography or nuclear magnetic resonance spectroscopy enables precise determination of reaction endpoints and optimization of processing conditions [3] [4].
Extended reaction times beyond the optimal range often result in diminishing returns, with side product formation offsetting any gains from improved conversion [5] [6]. Continuous flow processes benefit from residence time optimization, enabling precise control over reaction kinetics and improved process consistency [4].
Continuous Stirred-Tank Reactor Implementation
The development of continuous stirred-tank reactor processes represents a significant advancement in the scalable manufacturing of pyrazolo[3,4-b]pyrazine derivatives [3] [4]. These systems address the unique challenges associated with heterogeneous reaction mixtures and the accumulation of energetic intermediates during the hydrazine cyclization step [4]. The CSTR configuration provides superior mixing and heat transfer characteristics compared to traditional batch reactors, enabling better control over reaction temperature and composition [3].
Multi-kilogram scale demonstrations have validated the robustness and reliability of these continuous processes, with consistent product quality and yields achieved across extended operating periods [4]. The modular design of these systems enables straightforward scale-up to production volumes through parallel reactor trains or increased reactor sizes [3].
Process Intensification Strategies
Process intensification through microreactor technology and continuous flow processing offers significant advantages for pyrazolo[3,4-b]pyrazine manufacturing [13] [14]. The high surface-to-volume ratios achieved in microreactor systems provide exceptional heat and mass transfer characteristics, enabling precise control over reaction conditions and improved safety profiles [13].
Integrated reaction-separation systems allow for immediate product isolation and purification, reducing intermediate handling requirements and improving overall process efficiency [14]. These approaches have demonstrated particular value for reactions involving unstable intermediates or hazardous reagents [13].
Quality Control and Process Analytics
Advanced process analytical technology enables real-time monitoring and control of critical quality attributes during large-scale synthesis [3] [4]. In-line spectroscopic methods, including near-infrared and Raman spectroscopy, provide immediate feedback on reaction progress and product quality [4]. These analytical capabilities support adaptive process control strategies that automatically adjust operating conditions to maintain optimal performance [3].
Statistical process control methodologies ensure consistent product quality across multiple production batches, with rigorous tracking of critical process parameters and early detection of process deviations [4].
Plug Flow Reactor Design for Metalation Reactions
The metalation and formylation of 2,6-dichloropyrazine in plug flow reactors enables precise control over residence time and temperature, critical factors for achieving high selectivity and yield [3] [4]. The tubular reactor configuration provides uniform temperature distribution and eliminates hot spots that could lead to decomposition of sensitive organometallic intermediates [4].
Residence times of 15-30 minutes at temperatures between 0-25°C provide optimal conditions for the metalation step, with longer residence times offering no significant improvement in conversion [3]. The precise temperature control achieved in these systems prevents the formation of undesired regioisomers and side products [4].
Integrated Purification Systems
Continuous crystallization units integrated directly with the reaction systems enable immediate product isolation and purification without intermediate storage or handling [3] [4]. These systems utilize controlled cooling profiles and antisolvent addition to achieve high-purity crystalline products with narrow particle size distributions [4].
Solvent recovery and recycling systems incorporated into the continuous flow processes reduce waste generation and operating costs while maintaining environmental sustainability [3]. These integrated approaches demonstrate the potential for closed-loop manufacturing systems with minimal environmental impact [4].
Safety and Risk Management
Continuous flow processes provide inherent safety advantages through reduced inventory of hazardous intermediates and improved containment of reactive species [3] [4]. The small hold-up volumes typical of flow reactors limit the consequences of potential incidents while enabling rapid response to process upsets [4].
Automated safety systems monitor critical process parameters continuously and implement protective actions when operating limits are approached [3]. These systems include automated shutdown procedures, emergency quenching systems, and containment protocols specifically designed for the unique hazards associated with energetic nitrogen-rich intermediates [4].